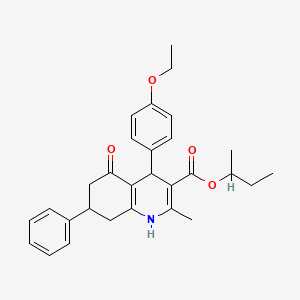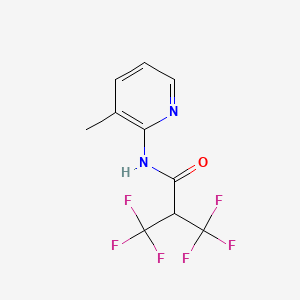![molecular formula C19H23N3O4 B5133935 N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its unique mechanism of action has led to further investigation into its potential applications in cancer treatment.
Mecanismo De Acción
N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline acts as a competitive inhibitor of EGFR, binding to the ATP-binding site of the receptor and preventing the binding of ATP. This prevents the autophosphorylation of EGFR and downstream signaling pathways, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
In preclinical studies, N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting tumor growth. Additionally, N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, one limitation is that N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline may not be effective in all types of cancer cells, and its efficacy may vary depending on the specific molecular characteristics of the tumor.
Direcciones Futuras
Further research is needed to fully understand the potential applications of N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in cancer therapy. One area of focus is the development of combination therapies that incorporate N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline with other targeted therapies or chemotherapy drugs. Additionally, research is needed to identify biomarkers that can predict which patients may benefit most from N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in humans.
Métodos De Síntesis
N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloroethyl methyl ether, followed by the addition of morpholine and then 2-methylphenol. The resulting compound is then purified to obtain N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in its final form.
Aplicaciones Científicas De Investigación
N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer cells. By inhibiting EGFR activity, N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline can prevent cancer cells from proliferating and spreading.
Propiedades
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-15-4-2-3-5-19(15)26-11-8-20-17-14-16(6-7-18(17)22(23)24)21-9-12-25-13-10-21/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLSMJYHPNOZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133858.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)
![N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5133865.png)


![2-[(2-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5133883.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5133892.png)
![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133900.png)
![methyl 3-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5133904.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)

![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![ethyl 2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5133954.png)